molecular formula C22H14FN3O2S B3958745 2-[5-(5-Fluoro-2-methylanilino)-1,3,4-thiadiazol-2-yl]benzo[f]chromen-3-one

2-[5-(5-Fluoro-2-methylanilino)-1,3,4-thiadiazol-2-yl]benzo[f]chromen-3-one

Cat. No.: B3958745
M. Wt: 403.4 g/mol
InChI Key: ALYZOXCCPXJEFS-UHFFFAOYSA-N
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Description

2-[5-(5-Fluoro-2-methylanilino)-1,3,4-thiadiazol-2-yl]benzo[f]chromen-3-one is a complex organic compound that features a unique combination of fluorinated aniline, thiadiazole, and chromenone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(5-Fluoro-2-methylanilino)-1,3,4-thiadiazol-2-yl]benzo[f]chromen-3-one typically involves multiple steps:

    Formation of 5-Fluoro-2-methylaniline: This can be synthesized from 2-fluoro-5-nitrotoluene via reduction using hydrogen gas in the presence of a palladium catalyst.

    Synthesis of 1,3,4-Thiadiazole: This involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.

    Coupling Reaction: The final step involves coupling 5-fluoro-2-methylaniline with the thiadiazole derivative and benzo[f]chromen-3-one under specific conditions, such as using a base like potassium carbonate in a polar solvent like dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-(5-Fluoro-2-methylanilino)-1,3,4-thiadiazol-2-yl]benzo[f]chromen-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated aniline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[5-(5-Fluoro-2-methylanilino)-1,3,4-thiadiazol-2-yl]benzo[f]chromen-3-one has several scientific research applications:

    Medicinal Chemistry: Potential use as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: Use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biology: Study of its interactions with biological macromolecules like proteins and nucleic acids.

    Industry: Potential use in the synthesis of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-[5-(5-Fluoro-2-methylanilino)-1,3,4-thiadiazol-2-yl]benzo[f]chromen-3-one involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of cell proliferation. It can also bind to specific proteins, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-methylaniline: A precursor in the synthesis of the target compound.

    1,3,4-Thiadiazole Derivatives: Compounds with similar thiadiazole moieties.

    Benzo[f]chromen-3-one Derivatives: Compounds with similar chromenone structures.

Uniqueness

2-[5-(5-Fluoro-2-methylanilino)-1,3,4-thiadiazol-2-yl]benzo[f]chromen-3-one is unique due to its combination of fluorinated aniline, thiadiazole, and chromenone moieties, which confer specific electronic and steric properties. This makes it particularly interesting for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-[5-(5-fluoro-2-methylanilino)-1,3,4-thiadiazol-2-yl]benzo[f]chromen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14FN3O2S/c1-12-6-8-14(23)10-18(12)24-22-26-25-20(29-22)17-11-16-15-5-3-2-4-13(15)7-9-19(16)28-21(17)27/h2-11H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYZOXCCPXJEFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC2=NN=C(S2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[5-(5-Fluoro-2-methylanilino)-1,3,4-thiadiazol-2-yl]benzo[f]chromen-3-one
Reactant of Route 2
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2-[5-(5-Fluoro-2-methylanilino)-1,3,4-thiadiazol-2-yl]benzo[f]chromen-3-one
Reactant of Route 3
2-[5-(5-Fluoro-2-methylanilino)-1,3,4-thiadiazol-2-yl]benzo[f]chromen-3-one
Reactant of Route 4
2-[5-(5-Fluoro-2-methylanilino)-1,3,4-thiadiazol-2-yl]benzo[f]chromen-3-one
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-[5-(5-Fluoro-2-methylanilino)-1,3,4-thiadiazol-2-yl]benzo[f]chromen-3-one
Reactant of Route 6
2-[5-(5-Fluoro-2-methylanilino)-1,3,4-thiadiazol-2-yl]benzo[f]chromen-3-one

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